N-(2-isobutoxyphenyl)-2-phenoxyacetamide
Description
N-(2-Isobutoxyphenyl)-2-phenoxyacetamide is a phenoxyacetamide derivative characterized by an isobutoxy group (-OCH2CH(CH3)2) attached to the phenyl ring of the acetamide moiety. This compound belongs to a broader class of 2-phenoxyacetamides, which are synthesized via nucleophilic substitution reactions between substituted phenols and chloroacetamide derivatives under basic conditions .
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
N-[2-(2-methylpropoxy)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H21NO3/c1-14(2)12-22-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
UEHYSYFVGHGDGY-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the phenyl ring significantly impacts melting points, solubility, and stability. Key examples include:
Pharmacological Potential
- Anti-inflammatory/Analgesic Activity: Analogous compounds like N-(2-bromocyclohexyl)-2-phenoxyacetamide demonstrated anti-inflammatory and analgesic effects in preclinical studies .
- Antimicrobial Applications: Cephalosporin derivatives (e.g., 11b) highlight the role of phenoxyacetamides in antibiotic design , though the target compound’s relevance here is unclear.
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